molecular formula C18H17ClN4O B2857459 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034559-12-9

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2857459
CAS No.: 2034559-12-9
M. Wt: 340.81
InChI Key: FOVYEWYYHPPUHR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzylamine with 3-(chloromethyl)pyridine in the presence of a base to form an intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-((5-(1H-pyrazol-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the 1-methyl-1H-pyrazol-5-yl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-17(6-7-22-23)15-8-13(10-20-12-15)11-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYEWYYHPPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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